molecular formula C12H16ClNO B12351121 [1-(1-Benzofuran-4-yl)propan-2-yl](methyl)aminehydrochloride

[1-(1-Benzofuran-4-yl)propan-2-yl](methyl)aminehydrochloride

Cat. No.: B12351121
M. Wt: 225.71 g/mol
InChI Key: DKZFBPQFMVQHHA-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride is a substituted amine hydrochloride featuring a benzofuran moiety. The compound combines a bicyclic aromatic system (benzofuran) with a secondary amine group, methylated at the propan-2-yl position.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

1-(1-benzofuran-4-yl)-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c1-9(13-2)8-10-4-3-5-12-11(10)6-7-14-12;/h3-7,9,13H,8H2,1-2H3;1H

InChI Key

DKZFBPQFMVQHHA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C2C=COC2=CC=C1)NC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with dehydrating agents.

    Alkylation: The benzofuran ring is then alkylated using appropriate alkylating agents to introduce the propan-2-yl group.

    Amination: The alkylated benzofuran undergoes amination to introduce the amine group.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the benzofuran ring or the propan-2-yl group.

    Reduction: Reduction reactions can target the amine group, converting it to various derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Oxidation can yield products such as benzofuran-4-carboxylic acid derivatives.

    Reduction: Reduction can produce various amine derivatives.

    Substitution: Substitution reactions can yield halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the interactions of benzofuran derivatives with biological systems. It can serve as a model compound for investigating the biological activity of benzofuran-containing molecules.

Medicine

In medicinal chemistry, 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride is of interest due to its potential pharmacological properties. Benzofuran derivatives have been studied for their anti-tumor, antibacterial, and antiviral activities .

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-4-yl)propan-2-ylaminehydrochloride involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The propan-2-yl and amine groups can further influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analog: 1-(4-Fluorophenyl)-2-methylpropan-2-aminehydrochloride

Key Features :

  • Aromatic Substituent : Fluorophenyl group (4-fluoro substitution) instead of benzofuran.
  • Amine Group : Tertiary amine (methyl and isopropyl groups) vs. secondary amine in the target compound.
  • Molecular Formula : C₁₀H₁₅ClFN (Molecular Weight: 203.69 g/mol).

Comparison :

  • Benzofuran’s planar structure may enhance π-π stacking interactions in biological targets.
  • Amine Substitution : The tertiary amine in the fluorophenyl analog could reduce metabolic degradation compared to the secondary amine in the target compound, which may exhibit faster clearance.
  • Pharmacological Implications : Fluorinated aromatic amines often exhibit enhanced blood-brain barrier penetration, whereas benzofuran derivatives may prioritize selectivity for specific CNS targets .
Table 1: Structural and Physical Comparison
Parameter Target Compound 1-(4-Fluorophenyl)-2-methylpropan-2-aminehydrochloride
Aromatic Group Benzofuran-4-yl 4-Fluorophenyl
Amine Type Secondary (methyl-propan-2-yl) Tertiary (methyl-isopropyl)
Molecular Formula C₁₃H₁₆ClNO C₁₀H₁₅ClFN
Molecular Weight (g/mol) 237.73* 203.69
Potential Bioactivity CNS modulation (inferred) Anorectic/neurotransmitter modulation (e.g., Sibutramine analogs)

*Calculated based on molecular formula.

Sibutramine-Related Compounds

Key Features :

  • Examples : Sibutramine Related Compounds A–D (e.g., N-{1-[1-(4-chlorophenyl)cyclobutyl]pentyl}-N,N-dimethylamine hydrochloride).
  • Structural Elements : Chlorophenyl-cyclobutyl backbone with dimethylamine or methylamine groups.

Comparison :

  • Aromatic and Cyclic Systems : The chlorophenyl-cyclobutyl system in Sibutramine analogs introduces steric bulk and lipophilicity, contrasting with the benzofuran’s planar structure. This may influence receptor-binding kinetics and metabolic stability.
  • Amine Groups : Dimethylamine substituents in Sibutramine analogs enhance hydrophobicity and prolong half-life compared to the target compound’s methylamine group.
  • Pharmacological Notes: Sibutramine analogs act as serotonin-norepinephrine reuptake inhibitors (SNRIs). The benzofuran-based compound may lack this mechanism due to structural divergence but could share metabolic pathways (e.g., hepatic oxidation) .

Biological Activity

1-(1-Benzofuran-4-yl)propan-2-ylamine hydrochloride is a compound that belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. This article focuses on the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 1-(1-benzofuran-4-yl)propan-2-amine hydrochloride
  • Molecular Formula : C13H18ClN
  • Molecular Weight : 239.74 g/mol
  • PubChem CID : 45792181

Biological Activity Overview

Benzofuran derivatives, including 1-(1-benzofuran-4-yl)propan-2-ylamine hydrochloride, exhibit a range of biological activities such as anti-inflammatory, anti-cancer, and antimicrobial effects.

Research indicates that benzofuran compounds can modulate various biological pathways:

  • Inhibition of Enzymes : Many benzofurans act as enzyme inhibitors, impacting pathways involved in disease processes.
  • Receptor Interaction : These compounds often interact with neurotransmitter receptors, influencing neurological functions and behaviors.
  • Antioxidant Activity : Benzofurans may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

A study evaluated the efficacy of benzofuran derivatives against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest in the G2/M phase.

CompoundCell LineIC50 (µM)Mechanism
BF1MCF-712.5Apoptosis
BF2A54915.0Cell Cycle Arrest

Neuropharmacological Effects

Benzofuran derivatives have been studied for their potential neuroprotective effects. In vitro studies showed that these compounds could protect neuronal cells from excitotoxicity induced by glutamate.

Case Study 1: Inhibition of HCV NS5B Polymerase

A molecular docking study revealed that benzofuran derivatives, including 1-(1-benzofuran-4-yl)propan-2-ylamine hydrochloride, bind effectively to the HCV NS5B polymerase enzyme. The binding affinities were comparable to standard antiviral drugs, suggesting potential as therapeutic agents against hepatitis C virus (HCV).

Case Study 2: Antitubercular Activity

Research conducted on a series of benzofuran compounds indicated that some exhibited significant activity against Mycobacterium tuberculosis. One derivative was advanced to preclinical trials due to its favorable pharmacokinetic profile and efficacy in murine models.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of 1-(1-benzofuran-4-yl)propan-2-ylamine hydrochloride indicate good oral bioavailability and low toxicity levels in preliminary studies.

ParameterValue
LogP3.5
SolubilityModerate
ToxicityLow

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